methanone CAS No. 75545-65-2](/img/structure/B14454923.png)
[5-(Dimethylamino)pyridin-2-yl](pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dimethylamino)pyridin-2-ylmethanone: is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two pyridine rings connected through a methanone group, with one of the pyridine rings substituted by a dimethylamino group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethylamino)pyridin-2-ylmethanone typically involves the reaction of 2-chloropyridine with dimethylamine in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran. The resulting intermediate is then reacted with 3-pyridinecarboxaldehyde under similar conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-(Dimethylamino)pyridin-2-ylmethanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. The oxidation leads to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: N-oxides of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with different substituents replacing the dimethylamino group.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-(Dimethylamino)pyridin-2-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound has potential applications in biological studies, particularly in the investigation of enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: Industrially, 5-(Dimethylamino)pyridin-2-ylmethanone is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Wirkmechanismus
The mechanism of action of 5-(Dimethylamino)pyridin-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group enhances its binding affinity to these targets, leading to modulation of their activity. The compound can influence various biochemical pathways, resulting in desired therapeutic effects or biological responses.
Vergleich Mit ähnlichen Verbindungen
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine core but differ in their substituents and overall structure.
3-(Dimethylamino)pyridine: This compound has a similar dimethylamino group but differs in the position of the substituent on the pyridine ring.
Uniqueness: The uniqueness of 5-(Dimethylamino)pyridin-2-ylmethanone lies in its specific substitution pattern and the presence of two pyridine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
75545-65-2 |
|---|---|
Molekularformel |
C13H13N3O |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
[5-(dimethylamino)pyridin-2-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C13H13N3O/c1-16(2)11-5-6-12(15-9-11)13(17)10-4-3-7-14-8-10/h3-9H,1-2H3 |
InChI-Schlüssel |
QMZQEUPRSZGUFC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CN=C(C=C1)C(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


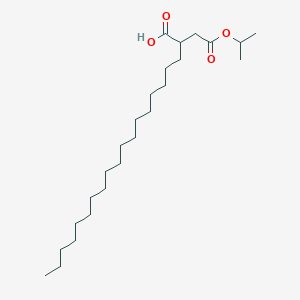
![3-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14454845.png)

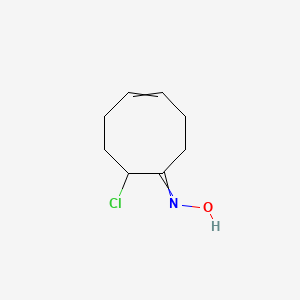


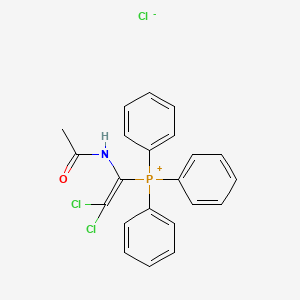
![2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14454878.png)
![6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B14454882.png)
![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate](/img/structure/B14454886.png)
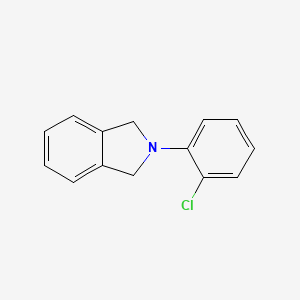
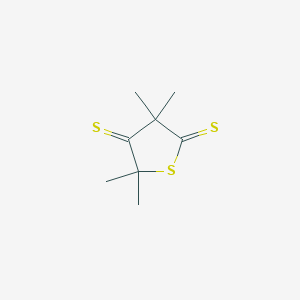
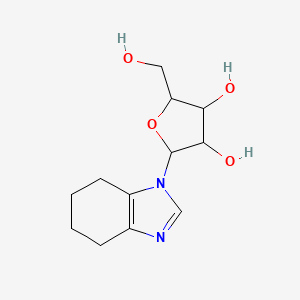
![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide](/img/structure/B14454917.png)
